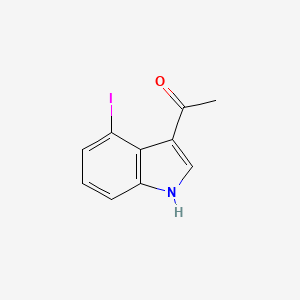

1-(4-Iodo-1H-indol-3-YL)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHSVNOUWYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363842 | |

| Record name | 3-Acetyl-4-iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72527-77-6 | |

| Record name | 3-Acetyl-4-iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Iodo-1H-indol-3-YL)-ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Iodo-1H-indol-3-YL)-ethanone, a key intermediate in the development of various pharmacologically active compounds. The synthesis of this molecule presents a significant regiochemical challenge due to the inherent electronic properties of the indole nucleus. This document details a strategic approach to overcome this challenge, focusing on the synthesis of the precursor, 3-acetylindole, and its subsequent regioselective iodination at the C4 position. We will delve into the mechanistic underpinnings of the reactions, provide detailed, field-proven experimental protocols, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthetic Challenges of 4-Substituted Indoles

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring at specific positions is crucial for modulating the biological activity of these molecules. While electrophilic substitution is a common method for functionalizing indoles, the inherent reactivity of the pyrrole ring typically directs substitution to the C3, C2, and C5 positions. Consequently, the regioselective synthesis of 4-substituted indoles, such as this compound, represents a significant synthetic hurdle.

The title compound, with an iodo group at the C4 position and an acetyl group at C3, is a valuable building block. The iodine atom can be readily transformed into other functional groups via various cross-coupling reactions, enabling the synthesis of a diverse library of C4-functionalized indole derivatives for drug discovery programs. This guide will address the synthetic complexities head-on, presenting a robust and reproducible methodology.

Strategic Approach: A Two-Stage Synthesis

Our synthetic strategy is a two-stage process, designed for efficiency and regiochemical control. The first stage involves the synthesis of the key intermediate, 3-acetylindole. The second, and more challenging stage, is the regioselective iodination of 3-acetylindole at the C4 position.

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of 3-Acetylindole

Several methods exist for the synthesis of 3-acetylindole.[2] A common and reliable approach is the Friedel-Crafts acylation of indole. However, this method can suffer from side reactions, including N-acylation and polymerization, due to the high nucleophilicity of the indole ring.[3] A more controlled and higher-yielding method involves a two-step process of diacetylation followed by selective N-deacetylation. This method is advantageous due to the use of inexpensive reagents and relatively simple reaction conditions.[4]

Mechanistic Rationale for the Diacetylation-Deacetylation Approach

The initial reaction of indole with acetic anhydride in the presence of a catalyst leads to the formation of both N-acetylindole and 3-acetylindole. Further acetylation of 3-acetylindole can occur on the nitrogen atom to yield 1,3-diacetylindole. The key to this synthetic route is the selective cleavage of the N-acetyl group in the presence of the C-acetyl group. The N-acetyl group is more labile to basic hydrolysis than the C-acetyl group due to the difference in the electronic environment of the carbonyl carbons. The lone pair of the indole nitrogen can participate in resonance, making the N-acetyl carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.

Experimental Protocol for the Synthesis of 3-Acetylindole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 10.0 g | 0.085 |

| Acetic Anhydride | 102.09 | 30 mL | 0.318 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| 10% Aqueous KOH | 56.11 | ~100 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Diacetylation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.085 mol) of indole in 50 mL of glacial acetic acid.

-

To this solution, add 30 mL (0.318 mol) of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.

-

The precipitated solid (1,3-diacetylindole) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Selective N-Deacetylation: Transfer the crude 1,3-diacetylindole to a 500 mL Erlenmeyer flask.

-

Add 200 mL of ethanol and 100 mL of 10% aqueous potassium hydroxide solution.

-

Heat the mixture gently with stirring until all the solid dissolves (approximately 20-30 minutes).[4]

-

Cool the resulting solution in an ice bath.

-

Pour the cooled solution into 500 mL of cold water. The product, 3-acetylindole, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure, slightly yellow crystals of 3-acetylindole.[4]

-

Dry the product in a vacuum oven. Expected yield: ~75%. Melting point: 186-188 °C.[4]

Stage 2: Regioselective C4-Iodination of 3-Acetylindole

The direct iodination of 3-acetylindole presents a significant regiochemical challenge. Electrophilic attack on the indole ring is electronically favored at positions other than C4. To overcome this, a "transient directing group" strategy is employed. This innovative approach utilizes a temporary directing group that reversibly binds to the indole nitrogen and facilitates the delivery of the electrophile to the C4 position.[5]

The Role of the Transient Directing Group in C4-Halogenation

The mechanism involves the formation of an intermediate where the transient directing group, such as an anthranilic acid derivative, is attached to the indole nitrogen. This brings a catalytic metal, often palladium, into proximity with the C4-H bond, enabling its activation and subsequent reaction with an iodinating agent like N-iodosuccinimide (NIS). The directing group is then cleaved, regenerating the N-H indole and releasing the C4-iodinated product. This strategy provides excellent regioselectivity for the otherwise disfavored C4 position.[5]

Caption: Simplified mechanism of C4-iodination using a transient directing group.

Experimental Protocol for the C4-Iodination of 3-Acetylindole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per mmol of substrate) |

| 3-Acetylindole | 159.18 | 1.0 mmol |

| Anthranilic Acid | 137.14 | 1.2 mmol |

| N-Iodosuccinimide (NIS) | 224.99 | 1.5 mmol |

| Palladium(II) Acetate | 224.50 | 0.1 mmol |

| Dioxane | 88.11 | 5 mL |

| Acetic Acid | 60.05 | 1 mL |

Procedure:

-

To an oven-dried Schlenk tube, add 3-acetylindole (1.0 mmol), anthranilic acid (1.2 mmol), N-iodosuccinimide (1.5 mmol), and palladium(II) acetate (0.1 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add dioxane (5 mL) and acetic acid (1 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| CAS Number | 72527-77-6 |

| Appearance | Off-white to pale yellow solid |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the indole N-H proton, the aromatic protons on the benzene and pyrrole rings, and the methyl protons of the acetyl group. The chemical shifts will be influenced by the presence of the iodo and acetyl substituents.

-

¹³C NMR: The spectrum will display ten distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This technical guide has outlined a robust and regioselective synthesis of this compound. By employing a strategic two-stage approach, beginning with the efficient synthesis of 3-acetylindole and followed by a challenging yet achievable C4-iodination using a transient directing group strategy, the inherent regiochemical hurdles of indole functionalization can be successfully overcome. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to access this valuable synthetic intermediate and its derivatives.

References

-

Kuang, G., Liu, D., Chen, X., Liu, G., Fu, Y., Peng, Y., Li, H., & Zhou, Y. (2021). Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles. Organic Letters, 23(21), 8402–8406. [Link]

-

Wang, Z., Guo, R., Zhang, X., Wang, M., Chen, G., & Wang, Y. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8(8), 1844-1850. [Link]

-

S. J. Gharpure, D. Anuradha, J. V. K. Prasad, P. Srinivasa Rao. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(18), 4257-4267. [Link]

-

karlos³. (2017, September 4). 3-acetylindole. Sciencemadness.org. [Link]

-

Request PDF on ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

-

Stavrou, E., & Voituriez, A. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(16), 4992. [Link]

-

Patel, D. R., & Patel, N. C. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 163-172. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. [Link]

-

T. J. Donohoe, P. A. St. John, and D. J. P. O'Riordan. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]

-

Chen, J., et al. (2018). Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles. RSC Advances, 8(23), 12693-12697. [Link]

-

Panda, N., & Jena, A. K. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1568–1576. [Link]

-

Li, B., et al. (2024). Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters, 26(32), 6819–6824. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Kumar, V., & Kumar, S. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal, 6(7), 843-847. [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Balasubramanian, T., & Venugopal, M. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Applicable Chemistry, 6(6), 1143-1147. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). JP5927126B2 - Process for producing 2- (cyclohexylmethyl) -N- {2-[(2S) -1-methylpyrrolidin-2-yl] ethyl} -1,2,3,4-tetrahydroisoquinoline-7-sulfonamide.

Sources

1-(4-Iodo-1H-indol-3-YL)-ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Iodo-1H-indol-3-yl)-ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (also known as 4-iodo-3-acetylindole). This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. The strategic placement of an iodine atom on the indole core, a privileged scaffold in numerous bioactive molecules, opens extensive possibilities for late-stage functionalization via modern cross-coupling methodologies. This document consolidates available data to serve as a foundational resource for researchers utilizing this building block in the design and synthesis of complex molecular architectures, particularly in the context of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the indole heterocyclic system, featuring an acetyl group at the highly nucleophilic C3 position and an iodine substituent at the C4 position of the benzene ring. These features make it a trifunctional building block, with reactive sites at the N-H, the acetyl ketone, and the aryl-iodide bond.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 72527-77-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈INO | [3] |

| Molecular Weight | 285.08 g/mol | [3] |

| SMILES | CC(=O)C1=CNC2=C1C(I)=CC=C2 | N/A (Derived) |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported in surveyed literature | N/A |

| Boiling Point | Not reported in surveyed literature | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF) | N/A |

Synthesis and Purification

While a dedicated publication for the synthesis of this compound is not prominent, its preparation can be logically deduced from established indole chemistry. The most direct and strategically sound approach is the electrophilic acylation of 4-iodoindole at the C3 position. The high nucleophilicity of the C3 position of the indole ring makes it the preferred site for Friedel-Crafts type reactions.

Causality of Experimental Design: The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or aluminum chloride (AlCl₃), is critical. It coordinates to the acylating agent (acetyl chloride or acetic anhydride), forming a highly electrophilic acylium ion or a polarized complex. This potent electrophile is then attacked by the electron-rich indole ring, preferentially at C3, to yield the desired product. The reaction is typically performed in an inert, anhydrous solvent like dichloromethane (DCM) to prevent quenching of the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of 4-Iodoindole

This protocol is a representative procedure based on general methods for the 3-acylation of indoles.[5]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-iodoindole (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Lewis Acid and Acylating Agent

-

Slowly add diethylaluminum chloride (1.0 M solution in hexanes, 1.1 eq.) to the stirred solution.

-

Rationale: Et₂AlCl is a mild Lewis acid that effectively promotes acylation while minimizing side reactions often seen with stronger Lewis acids.[5]

-

After stirring for 15 minutes, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Quenching

-

Upon completion, carefully cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Caution: Quenching is exothermic and may involve gas evolution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Step 4: Purification

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Structural Characterization

As of this writing, detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not available in peer-reviewed literature. However, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Indole N-H | δ 8.5-9.5 ppm (broad singlet) | Deshielded proton on nitrogen, subject to hydrogen bonding. |

| C2-H | δ 8.0-8.5 ppm (singlet or doublet) | Proton adjacent to the indole nitrogen, typically deshielded. | |

| Aromatic C5-H, C6-H, C7-H | δ 7.0-7.8 ppm (multiplet) | Aromatic protons on the benzene ring; their coupling pattern (doublets, triplets) will depend on the specific J-coupling constants. | |

| Acetyl CH₃ | δ 2.4-2.6 ppm (singlet) | Three equivalent protons of the methyl ketone group. | |

| ¹³C NMR | Carbonyl C=O | δ 190-195 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| C4 (C-I) | δ 90-100 ppm | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. | |

| Aromatic & Indole Carbons | δ 110-140 ppm | Multiple signals corresponding to the remaining sp² hybridized carbons of the indole ring system. | |

| Acetyl CH₃ | δ 25-30 ppm | Typical chemical shift for a methyl ketone carbon. | |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ (broad) | Characteristic stretching vibration for the N-H bond of the indole. |

| C=O Stretch | 1640-1670 cm⁻¹ (strong) | Strong absorption due to the conjugated ketone carbonyl group. | |

| C-I Stretch | 500-600 cm⁻¹ (weak-medium) | Stretching vibration for the carbon-iodine bond. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 285 | Corresponding to the molecular weight of C₁₀H₈INO. |

| | Key Fragments | m/z = 270 ([M-CH₃]⁺), 158 ([M-I]⁺) | Fragmentation pattern showing loss of the methyl group and the iodine atom. |

Chemical Reactivity and Derivatization

The title compound is a powerful synthetic intermediate due to its multiple reactive handles, which can be addressed with high selectivity.

Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position

The aryl-iodide bond is the most versatile functional group for elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[6][7]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C(sp²)-C(sp²) bond. This is a robust method for synthesizing biaryl structures.

-

Sonogashira Coupling: Reaction with a terminal alkyne, typically catalyzed by both palladium and copper(I), to form a C(sp²)-C(sp) bond. This introduces alkynyl moieties, which are themselves versatile functional groups.

-

Heck Coupling: Reaction with an alkene to form a new C(sp²)-C(sp²) bond with vinylation at the C4 position.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, providing access to 4-aminoindole derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations and is typically substrate-dependent.

Reactions at the C3-Acetyl Group

The ketone functionality can be modified using standard organic reactions:

-

Condensation: Base-catalyzed aldol condensation with aldehydes can produce α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[8]

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

-

Oxidation: Baeyer-Villiger oxidation could convert the acetyl group into an acetate ester.

Reactions at the Indole N-H

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized.

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.[9]

-

N-Arylation: Ullmann or Buchwald-Hartwig conditions can be used to attach aryl groups.

Applications in Research and Development

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs with activities spanning anticancer, antiviral, anti-inflammatory, and CNS targets.[10][11] The 3-acetylindole moiety itself is a well-established starting point for the synthesis of bioactive compounds.[8]

The primary application of This compound is as a highly functionalized building block for the synthesis of complex, polysubstituted indole derivatives. Its utility lies in the ability to perform sequential and regioselective modifications:

-

Scaffold Elaboration: The C4-iodo group serves as a handle for introducing diversity elements deep into the core of a target molecule using robust cross-coupling chemistry. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of the indole 4-position is desired.

-

Synthesis of Fused Heterocycles: The acetyl group can be used as a precursor to construct rings fused to the indole core, leading to novel heterocyclic systems with unique pharmacological profiles.

-

Pro-drug and Linker Chemistry: The N-H position can be functionalized to improve pharmacokinetic properties or to attach linkers for conjugation to other molecules, such as in the development of antibody-drug conjugates (ADCs) or PROTACs.

Conclusion

This compound is a strategically important synthetic intermediate that offers chemists multiple avenues for molecular elaboration. While detailed characterization data remains sparse in public literature, its synthesis is feasible through standard methodologies, and its reactivity can be confidently predicted. The trifunctional nature of this molecule—combining the versatile aryl iodide for cross-coupling, the reactive acetyl group, and the modifiable indole nitrogen—makes it an exceptionally valuable tool for constructing complex molecular libraries aimed at the discovery of new therapeutics and functional materials.

References

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Ethanone,1-(4-iodo-1H-indol-3-yl)-,(CAS# 72527-77-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. molbase.com [molbase.com]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | CoLab [colab.ws]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Halogenated Indoles in Modern Drug Discovery

An In-Depth Technical Guide to the Characterization of 1-(4-Iodo-1H-indol-3-YL)-ethanone

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity is vast, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4] The strategic introduction of functional groups onto this privileged scaffold is a primary tactic for modulating potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific, strategically functionalized derivative: This compound (also known as 4-iodo-3-acetylindole). The presence of an iodine atom at the 4-position and an acetyl group at the 3-position creates a molecule of significant interest. The acetyl group is a common feature in biologically active indoles, while the iodo-substituent serves a dual purpose: it can enhance biological activity through halogen bonding and other interactions, and it provides a reactive handle for further synthetic elaboration via cross-coupling reactions.[5]

This document provides a comprehensive characterization framework for this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, detailed spectroscopic analysis, and the logic behind the experimental choices, providing a self-validating protocol for its unambiguous identification and utilization.

Part 1: Synthesis Pathway and Rationale

The synthesis of this compound is most logically achieved through the electrophilic acylation of a pre-functionalized 4-iodoindole precursor. The Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an electron-rich aromatic system like indole.[6]

Reaction Principle: The reaction involves treating 4-iodoindole with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. The catalyst polarizes the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich C3 position of the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution on the indole ring.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Successful isolation of a product with the analytical data described in the subsequent sections provides high confidence in the assigned structure.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-iodoindole (1.0 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.

-

Dissolution: Add anhydrous dichloromethane as the solvent and cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Acylation: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold water with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Trustworthiness Check: The bicarbonate wash neutralizes the acidic catalyst, which is essential for preventing product degradation during solvent removal.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Part 2: Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈INO | Calculated |

| Molecular Weight | 285.08 g/mol | [7] |

| Appearance | To be determined experimentally (likely a pale yellow or off-white solid) | Experimental Observation |

| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Solubility | To be determined experimentally (expected to be soluble in DMSO, DMF, acetone, chloroform) | Experimental Observation |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H)δ ~8.2 ppm (s, 1H)δ ~7.5-7.0 ppm (m, 3H)δ ~2.5 ppm (s, 3H) | Indole N-H H -2 proton (singlet, deshielded by adjacent C=O and N)Aromatic protons H -5, H -6, H -7Acetyl CH ₃ protons |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~192 ppmδ ~138 ppmδ ~135 ppmδ ~125-120 ppmδ ~115 ppmδ ~90 ppmδ ~30 ppm | Carbonyl C =OC -7aC -2Aromatic C H carbonsC -3aC -4 (bearing Iodine)Acetyl C H₃ |

| FTIR (ATR, cm⁻¹) | ~3300 cm⁻¹ (broad)~1640 cm⁻¹ (strong)~3100-3000 cm⁻¹~1550, 1450 cm⁻¹ | N-H stretch of indole[8]C=O stretch of the conjugated ketone[8]Aromatic C-H stretchC=C aromatic ring stretches |

| HRMS (ESI+) | m/z [M+H]⁺ = 285.9723 | Confirms the elemental composition (C₁₀H₉INO)⁺ |

Note: Predicted NMR chemical shifts are estimates and may vary based on solvent and experimental conditions. The key is the presence, multiplicity, and integration of the signals.

Part 3: Biological Context and Potential Applications

The structural motifs within this compound suggest significant potential in drug discovery and chemical biology.

-

Bioisostere for Drug Analogs: The indole scaffold is a well-established pharmacophore that mimics protein structures and can bind to a variety of enzymes and receptors.[1] This compound can be used to develop new analogs of existing indole-based drugs.

-

Anticancer and Antimicrobial Potential: Many 3-acetylindole derivatives have demonstrated antimicrobial and anticancer activities.[4][6] The addition of iodine can enhance these properties through increased lipophilicity and the potential for halogen bonding with biological targets.

-

Synthetic Intermediate: The C-I bond at the 4-position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of diverse chemical moieties to build molecular complexity and create libraries of novel compounds for screening.

Visualized Application Framework

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis of 4-Iodo-3-furanones Utilizing Electrophile-Induced Tandem Cyclization/1,2-Migration Reactions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

An In-Depth Technical Guide to 1-(4-Iodo-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Iodo-1H-indol-3-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Significance of the Indole Scaffold and the Role of Halogenation

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the indole ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Halogenation, particularly iodination, at the C4 position of the indole ring, as seen in 1-(4-Iodo-1H-indol-3-yl)ethanone, offers a unique set of advantages. The iodo-substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the iodine atom itself can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its potential to enhance drug-receptor binding affinity and specificity. The acetyl group at the C3 position provides another reactive site for derivatization, making this molecule a highly versatile precursor for the synthesis of complex indole alkaloids and novel drug candidates.

Chemical Identity and Physicochemical Properties

CAS Number: 72527-77-6[1]

Molecular Formula: C₁₀H₈INO[1]

Molecular Weight: 285.08 g/mol [1]

While specific experimental data for 1-(4-Iodo-1H-indol-3-yl)ethanone is not extensively documented in publicly available literature, the physicochemical properties can be predicted based on its structure and comparison to analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Melting Point | Solid at room temperature. | Based on analogous iodo- and acetyl-substituted indoles. |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of indole derivatives. |

| Appearance | Likely a crystalline solid, ranging from off-white to light brown. | Common appearance of similar organic compounds. |

Synthesis of 1-(4-Iodo-1H-indol-3-yl)ethanone: A Step-by-Step Protocol

The most direct and referenced method for the synthesis of 1-(4-Iodo-1H-indol-3-yl)ethanone is the electrophilic iodination of 3-acetylindole. The following protocol is based on established methodologies for indole iodination.

Reaction Scheme

Caption: General synthesis of 1-(4-Iodo-1H-indol-3-yl)ethanone.

Experimental Protocol

Materials:

-

3-Acetylindole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylindole (1 equivalent) in anhydrous dichloromethane.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain control.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-Iodo-1H-indol-3-yl)ethanone as a solid.

Rationale for Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic compounds like indoles. It is generally preferred over molecular iodine as it often leads to cleaner reactions with fewer byproducts.

-

Dichloromethane: This solvent is chosen for its ability to dissolve the reactants and its relative inertness under the reaction conditions.

-

Aqueous Work-up: The washing steps with sodium thiosulfate, sodium bicarbonate, and brine are crucial for removing unreacted iodine, acidic impurities, and water-soluble byproducts, respectively, ensuring a cleaner crude product for purification.

Spectroscopic Characterization

While a complete set of publicly available spectra for 1-(4-Iodo-1H-indol-3-yl)ethanone is limited, the expected spectroscopic data can be inferred from the analysis of its structural features and comparison with related compounds.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons on the indole ring will show characteristic shifts and coupling patterns. The presence of the iodo-substituent will influence the chemical shifts of the adjacent protons. The acetyl methyl protons will appear as a singlet, and the NH proton of the indole will be a broad singlet. |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon of the acetyl group and the carbons of the indole ring. The carbon atom bearing the iodine will be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-I stretching will be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.08 g/mol ). The isotopic pattern of iodine may also be observable. |

Applications in Drug Discovery and Medicinal Chemistry

1-(4-Iodo-1H-indol-3-yl)ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of both an iodo and an acetyl group provides two orthogonal handles for chemical modification.

Role as a Synthetic Intermediate

The C-I bond is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position of the indole ring, leading to the generation of diverse chemical libraries for high-throughput screening.

The acetyl group at the C3 position can be readily transformed into other functional groups. For example, it can undergo reduction to an alcohol, which can then be further derivatized. It can also serve as a point of attachment for building more complex side chains through aldol condensations or other C-C bond-forming reactions.

References

Spectroscopic Profile of 1-(4-Iodo-1H-indol-3-YL)-ethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-Iodo-1H-indol-3-YL)-ethanone, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and detailed data from closely related analogs, primarily 3-acetylindole and 4-iodo-1H-indole, to construct a predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this and similar substituted indole compounds, offering insights into the anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. The introduction of an acetyl group at the 3-position and a halogen, such as iodine, at the 4-position, as in this compound, creates a molecule with significant potential for further chemical modification and as a pharmacophore in its own right. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds in a research and development setting.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound, with the systematic numbering of the indole ring, is presented below. The presence of the electron-withdrawing acetyl group at C3 and the bulky, electron-donating (by resonance) yet electronegative iodine atom at C4 are expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of data from 3-acetylindole[3][4] and 4-iodo-1H-indole[5], as well as general principles of NMR and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum will display signals corresponding to the indole ring protons, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |

| NH -1 | ~12.0 | br s | - | The N-H proton of indoles typically appears as a broad singlet at a downfield chemical shift. |

| H -2 | ~8.4 | s | - | The H-2 proton is adjacent to the electron-withdrawing acetyl group and the indole nitrogen, leading to a downfield shift. |

| H -5 | ~7.3 | t | J = ~8.0 | This proton is part of the benzenoid ring and will likely appear as a triplet due to coupling with H-6 and H-7. |

| H -6 | ~7.0 | t | J = ~8.0 | Similar to H-5, this proton will be a triplet coupled to H-5 and H-7. |

| H -7 | ~7.6 | d | J = ~8.0 | The H-7 proton is adjacent to the iodine atom, which may cause a slight downfield shift. It will appear as a doublet coupled to H-6. |

| CH ₃ | ~2.5 | s | - | The methyl protons of the acetyl group will appear as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~192 | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. |

| C-2 | ~135 | This carbon is adjacent to the nitrogen and the acetyl-bearing carbon, resulting in a downfield shift. |

| C-3 | ~115 | The attachment of the acetyl group shields this carbon relative to an unsubstituted indole. |

| C-3a | ~128 | A quaternary carbon within the indole ring system. |

| C-4 | ~95 | The direct attachment of the iodine atom causes a significant upfield shift (the "heavy atom effect"). |

| C-5 | ~123 | A standard aromatic carbon chemical shift. |

| C-6 | ~122 | A standard aromatic carbon chemical shift. |

| C-7 | ~113 | A standard aromatic carbon chemical shift. |

| C-7a | ~136 | A quaternary carbon adjacent to the indole nitrogen. |

| C H₃ | ~27 | The methyl carbon of the acetyl group appears in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium, Broad |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | ~2950 | Weak |

| C=O Stretch (Ketone) | ~1640 | Strong |

| C=C Stretch (Aromatic) | ~1580, ~1450 | Medium |

| C-N Stretch | ~1350 | Medium |

| C-I Stretch | ~500-600 | Medium to Weak |

The strong carbonyl stretch around 1640 cm⁻¹ will be a key diagnostic peak. The broad N-H stretch is also a characteristic feature of N-H containing indoles.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the indole ring and the nature of the substituents.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 285 | [M]⁺ (Molecular Ion) |

| 270 | [M - CH₃]⁺ |

| 242 | [M - COCH₃]⁺ |

| 158 | [M - I]⁺ |

| 144 | [M - I - CH₃]⁺ |

| 116 | [C₈H₆N]⁺ |

The presence of iodine will be evident from its characteristic isotopic pattern if high-resolution mass spectrometry is employed.

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general workflow for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Figure 3: General workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol

Figure 4: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can gain valuable insights into the expected spectral features of this molecule. The provided tables of predicted chemical shifts, IR absorption bands, and mass spectral fragments, along with the general experimental workflows, serve as a practical resource for the synthesis, identification, and characterization of this and related substituted indoles. It is anticipated that this guide will facilitate further research and development in the promising field of indole-based medicinal chemistry.

References

-

PubChem. 3-Acetylindole. National Center for Biotechnology Information. [Link][3]

-

PubChem. 4-iodo-1H-indole. National Center for Biotechnology Information. [Link][5]

-

Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link][6]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link][7]

-

Sawy, E. R., Abo-Salem, H. M., & Kirsch, G. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 3-20. [Link]

-

El-Hiti, G. A., & Abdel-Wahab, B. F. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(1), 1-25. [Link]

-

S. A. Lakatosh et al. / Tetrahedron 61 (2005) 8241–8248. [Link][9]

Sources

- 1. 3-Acetylindole | SIELC Technologies [sielc.com]

- 2. youtube.com [youtube.com]

- 3. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]

- 5. 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bmse000097 Indole at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

Starting materials for 1-(4-Iodo-1H-indol-3-YL)-ethanone synthesis

An In-depth Technical Guide to the Synthesis of 1-(4-Iodo-1H-indol-3-yl)-ethanone: Starting Materials and Strategic Execution

Executive Summary

This compound is a pivotal building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring an acetyl group at the electron-rich C3 position and an iodine atom at the C4 position, offers versatile handles for further molecular elaboration through cross-coupling reactions and other transformations. This guide provides a comprehensive technical overview of the primary synthetic strategies for its preparation, with a deep dive into the selection of starting materials, the rationale behind reaction mechanisms, and detailed experimental protocols. The discussion is tailored for researchers and scientists, emphasizing chemical logic, process optimization, and authoritative grounding in established chemical literature.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with significant biological activity.[1] The functionalization of the indole ring at specific positions is crucial for modulating pharmacological properties. This compound presents a unique synthetic challenge and opportunity. The primary challenge lies in achieving the desired 3,4-disubstitution pattern with high regioselectivity. This guide explores the two most logical and field-proven retrosynthetic pathways: the direct acylation of a pre-functionalized 4-iodo-1H-indole and the regioselective iodination of the readily available 1-(1H-indol-3-yl)ethanone. Furthermore, we will delve into the synthesis of the key precursor, 4-iodo-1H-indole, to provide a complete strategic picture.

Strategy 1: Electrophilic Acylation of 4-Iodo-1H-indole

This approach is arguably the most direct, leveraging the intrinsic reactivity of the indole nucleus towards electrophilic substitution at the C3 position.[2] The strategy begins with 4-iodo-1H-indole and introduces the acetyl group in a single, decisive step.

Core Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3][4] The indole ring is highly activated towards electrophilic attack, with the highest electron density at the C3 position. The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) using a Lewis acid catalyst. This electrophile is then attacked by the nucleophilic indole ring to form the C3-acylated product.[5]

dot

Caption: Workflow for Friedel-Crafts acylation of 4-iodo-1H-indole.

Starting Material Analysis

-

4-Iodo-1H-indole (CAS 81038-38-2): This is the key precursor for this route. It is a halogenated heterocyclic compound that serves as a crucial synthetic intermediate.[6][7] Its iodine substituent makes it valuable for subsequent cross-coupling reactions, such as Suzuki and Heck reactions.[6][8] While commercially available, its synthesis is often required for large-scale campaigns, a topic addressed in a later section.

Experimental Protocol: Friedel-Crafts Acylation

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃, 1.1 equivalents) under a nitrogen blanket. Stir to form a suspension.

-

Reactant Addition: Dissolve 4-iodo-1H-indole (1.0 equivalent) in anhydrous DCM and add it dropwise to the catalyst suspension, maintaining the temperature at 0 °C.

-

Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. A color change is typically observed.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Washing & Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Strategy 2: Regioselective Iodination of 1-(1H-indol-3-yl)ethanone

This alternative strategy begins with a more common and less expensive starting material, 3-acetylindole, and introduces the iodine atom in the final step. The success of this route hinges on controlling the regioselectivity of the electrophilic iodination.

Core Principle: Electrophilic Aromatic Substitution

The acetyl group at the C3 position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to the parent indole. However, the ring remains sufficiently nucleophilic to react with potent electrophiles. The challenge is to direct the incoming iodine electrophile to the C4 position. This often requires specific iodinating agents and reaction conditions that can overcome the typical substitution patterns of 3-substituted indoles.

Starting Material Analysis

-

1-(1H-indol-3-yl)ethanone (3-Acetylindole, CAS 703-80-0): This is a widely available and relatively inexpensive starting material.[9] It serves as a common precursor in indole chemistry.

Experimental Protocol: Regioselective Iodination

-

Dissolution: Dissolve 1-(1H-indol-3-yl)ethanone (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature. Protect the reaction from light, as iodine reagents can be light-sensitive.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS to maximize the formation of the desired C4-iodo isomer and minimize side products. Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Washing & Drying: Wash the combined organic extracts with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtration and solvent evaporation, the crude product must be purified. This is a critical step, as separation of the C4-iodo isomer from other regioisomers (e.g., C2, C5, C6) can be challenging. Column chromatography is typically required.

Precursor Synthesis: The Strategic Importance of 4-Iodo-1H-indole

For Strategy 1 to be viable, a reliable source of 4-iodo-1H-indole is necessary. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a robust method for its synthesis starting from 4-aminoindole.[10][11]

Core Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process to synthesize aryl halides from primary aryl amines.[12]

-

Diazotization: The aromatic amine (4-aminoindole) is treated with a nitrous acid source (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Displacement: The diazonium group is an excellent leaving group (N₂) and is displaced by a nucleophile. For iodination, the diazonium salt solution is treated with a solution of potassium iodide.[13][14] This step, unlike chlorination or bromination, often does not require a copper catalyst.[11][14]

dot

Caption: Multi-step synthesis via the Sandmeyer reaction.

Starting Material Analysis

-

4-Aminoindole (CAS 5192-23-4): This is the crucial starting point for the Sandmeyer route. It can be prepared by the reduction of 4-nitroindole, which in turn can be synthesized from precursors like 2-methyl-3-nitroaniline.[15] The availability of 4-aminoindole is a key consideration for this pathway.[16][17]

Experimental Protocol: Sandmeyer Iodination of 4-Aminoindole

-

Acidic Suspension: Suspend 4-aminoindole (1.0 equivalent) in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid) in a beaker and cool to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water. Add this solution dropwise to the stirred 4-aminoindole suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 1.5 equivalents) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution. Effervescence (release of N₂ gas) will occur.

-

Decomposition: Allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Workup & Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine, and dry over sodium sulfate. Purify by column chromatography to obtain 4-iodo-1H-indole.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Acylation of 4-Iodoindole | Strategy 2: Iodination of 3-Acetylindole |

| Starting Material | 4-Iodo-1H-indole | 1-(1H-indol-3-yl)ethanone |

| SM Availability | Less common, may require synthesis. | Widely available, inexpensive.[9] |

| Number of Steps | 1 (if starting material is available) | 1 |

| Regioselectivity | High. Acylation strongly favors C3.[2] | Moderate to low. Can produce a mixture of isomers requiring difficult separation. |

| Key Challenge | Synthesis or procurement of 4-iodo-1H-indole. | Achieving selective iodination at the C4 position. |

| Scalability | Good, provided the starting material is accessible. | Potentially poor due to purification challenges. |

| Overall Recommendation | Preferred Route. More robust and predictable, leading to a cleaner product profile. | Feasible for small-scale exploration but less ideal for larger scales due to selectivity issues. |

Conclusion

The synthesis of this compound is most reliably achieved through the Friedel-Crafts acylation of 4-iodo-1H-indole (Strategy 1). This pathway offers excellent control over regioselectivity, directly yielding the desired product. While this approach necessitates access to 4-iodo-1H-indole, this precursor can be synthesized dependably from 4-aminoindole via the Sandmeyer reaction. The alternative route, direct iodination of 3-acetylindole (Strategy 2), suffers from significant challenges in controlling regioselectivity, often leading to isomeric mixtures that complicate purification and reduce overall yield. For researchers requiring high purity and predictable outcomes, the multi-step sequence involving the Sandmeyer reaction followed by Friedel-Crafts acylation represents the most logical, robust, and scalable strategy.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. [Link]

-

MySkinRecipes. 4-iodo-1H-indole. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Organic Syntheses. Procedure for the Preparation of 1H-Indazole-3-carbonitrile. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utility in the synthesis of some new heterocyclic compounds. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Indian Journal of Chemistry. Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]

-

National Institutes of Health (NIH). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]

-

PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. [Link]

-

Beilstein Journals. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. [Link]

-

National Institutes of Health (NIH). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. [Link]

-

MDPI. Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. [Link]

-

National Institutes of Health (NIH). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

-

National Institutes of Health (NIH). 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

- Google Patents.

-

RSC Publishing. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. [Link]

-

ResearchGate. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

Sources

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Iodo-1H-Indole CAS 81038-38-2|RUO [benchchem.com]

- 7. 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-iodo-1H-indole [myskinrecipes.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 16. 4-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 17. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Strategic Synthesis and Versatile Reactivity of 4-Iodoindole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 4-Iodoindole Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the various functionalized indoles, 4-iodoindole derivatives have emerged as particularly valuable synthetic intermediates. Their importance lies in the strategic placement of the iodine atom on the benzene portion of the indole ring system. This halogen atom serves as a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C4-position. This capability has opened new avenues for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 4-iodoindole derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of 4-Iodoindole Derivatives

The regioselective introduction of an iodine atom at the 4-position of the indole ring is a non-trivial synthetic challenge. Direct electrophilic iodination of the indole nucleus typically occurs at the electron-rich C3-position of the pyrrole ring. Therefore, strategies that either block the C3-position or activate the C4-position are necessary to achieve the desired regioselectivity.

Electrophilic Iodination of N-Protected Indoles

A robust and widely employed method for the synthesis of 4-iodoindoles involves the electrophilic iodination of an N-protected indole that is already substituted at the 3-position. The N-protecting group, often a p-toluenesulfonyl (tosyl) group, plays a crucial role in deactivating the pyrrole ring towards electrophilic attack, thereby directing the substitution to the benzene portion.

A particularly effective approach utilizes a chloromercuration-iodination sequence.[1] In this method, an N-tosyl-3-substituted indole is treated with mercury(II) acetate in the presence of a catalytic amount of perchloric acid. This leads to the formation of a 4-(acetoxymercurio) derivative, which precipitates from the reaction mixture. Subsequent treatment with a saturated sodium chloride solution exchanges the acetate for a chloride ligand, affording the chloromercurio derivative. Finally, reaction with molecular iodine in a suitable solvent, such as carbon tetrachloride, results in the desired 4-iodoindole with high regioselectivity.

The choice of the N-tosyl protecting group is critical for the success of this reaction. It serves to deactivate the otherwise highly reactive C2-C3 double bond of the indole, preventing competitive electrophilic attack by the mercury reagent.[1] In the absence of this deactivating group, the reaction often leads to a complex mixture of products.

Experimental Protocol: Synthesis of 3-Bromo-4-iodo-N-p-toluenesulfonylindole [1]

Step 1: Chloromercuration

-

To a solution of 3-bromo-N-p-toluenesulfonylindole (0.35 g, 1 mmol) in glacial acetic acid (20 mL) at ambient temperature, add mercury(II) acetate (0.35 g, 1.1 mmol) and one drop of 70% perchloric acid.

-

Stir the reaction mixture for 48 hours, during which a precipitate will form.

-

Pour the reaction mixture into a saturated NaCl solution (30 mL) with stirring.

-

Continue stirring for 15 minutes to ensure complete anion exchange.

-

Isolate the solid 4-(chloromercurio) derivative by filtration, wash thoroughly with water, and dry under vacuum to a constant mass.

Step 2: Iodination

-

Suspend the dried 4-(chloromercurio) derivative (0.58 g, 0.92 mmol) in carbon tetrachloride (20 mL).

-

Add a solution of iodine (0.24 g, 0.95 mmol) in carbon tetrachloride (10 mL) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the mercury(II) chloride byproduct.

-

Wash the filtrate with a 5 M sodium thiosulfate solution to quench any remaining iodine, followed by water.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from hexanes to yield 3-bromo-4-iodo-N-p-toluenesulfonylindole as a pale yellow solid.

Palladium-Catalyzed Cyclization Strategies

Alternative approaches to 4-substituted indoles, which can be precursors to 4-iodoindoles, involve palladium-catalyzed cyclization reactions. For instance, the ortho-selective Sonogashira coupling of 2,3-dichloroaniline derivatives with terminal alkynes, followed by cyclization, can afford 4-chloroindoles.[2] These can then potentially be converted to 4-iodoindoles via halogen exchange reactions.

Part 2: Reactivity of 4-Iodoindole Derivatives

The C4-iodo substituent renders the 4-iodoindole scaffold an exceptionally versatile building block for the construction of more complex molecules. The carbon-iodine bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-iodoindoles are excellent substrates for these transformations.[3][4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[6] 4-Iodoindoles readily participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids and their derivatives, providing access to 4-aryl- and 4-vinylindoles.

The choice of catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. Palladium(0) sources such as Pd(PPh3)4 or in situ generated Pd(0) from Pd(OAc)2 are commonly used.[6] A variety of phosphine ligands can be employed, with the choice depending on the specific substrates. A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoindole with Phenylboronic Acid

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-iodoindole derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol).

-

Add a suitable base, for example, an aqueous solution of 2 M sodium carbonate (2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 4-phenylindole derivative.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | 100 | 85-95 | [6] |

| Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/H2O | 80 | 90-98 | [6] |

Table 1: Typical conditions for the Suzuki-Miyaura coupling of 4-iodoindoles.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to alkynyl-substituted aromatic compounds.[8] 4-Iodoindoles are excellent substrates for Sonogashira coupling, yielding 4-alkynylindoles, which are valuable precursors for further synthetic manipulations.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst.[8] The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.